(5Z,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one
Overview
Description
(5Z,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one is a chemical compound with a complex structure characterized by multiple double bonds and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one can be achieved through several steps starting from (2E, 6E)-farnesol. The synthetic route involves the following steps :
Reaction with sulfuryl chloride or sulfonic anhydride: This step introduces a reactive intermediate.
Reaction with acetoacetic acid ester sodium salt: This step forms a key intermediate.
Hydrolysis and decarboxylation in an alkaline solution: This step removes unwanted groups.
Reaction with vinyl magnesium halide: This step introduces the vinyl group.
Reaction with acetoacetate alkyl ester in the presence of a catalyst: This final step forms the desired product.
Industrial Production Methods
The industrial production of this compound involves similar steps but is optimized for large-scale production. The process can be streamlined using a one-pot method to simplify the process and improve yield .
Chemical Reactions Analysis
Types of Reactions
(5Z,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the ketone group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include alcohols.
Substitution: Products include various substituted derivatives.
Scientific Research Applications
(5Z,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of ulcers.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (5Z,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one involves its interaction with specific molecular targets and pathways. It is known to enhance the biosynthesis of glycolipids in microsomes of gastric mucosal cells, which helps protect against ulcers induced by hydrochloric acid, aspirin, and ethanol . The compound increases the amount of gastric mucus in the injured area of the stomach without affecting physiological functions such as gastric juice secretion or stomach exercise .
Comparison with Similar Compounds
Similar Compounds
Farnesylacetone: A related compound used in the synthesis of teprenone.
Uniqueness
(5Z,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one is unique due to its specific configuration and the presence of multiple double bonds and a ketone group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(5Z,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h9,11,13H,6-8,10,12,14H2,1-5H3/b16-11+,17-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUMRKDLVGQMJU-ADPXBSPTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C\CCC(=O)C)/C)/C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1117-51-7 | |
Record name | Farnesyl acetone, (5Z,9E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FARNESYL ACETONE, (5Z,9E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/754E3HVO85 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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